molecular formula C15H25Cl3N6O5S B592867 S-(5'-Adenosyl)-L-methionine chloride dihydrochloride CAS No. 86867-01-8

S-(5'-Adenosyl)-L-methionine chloride dihydrochloride

Cat. No.: B592867
CAS No.: 86867-01-8
M. Wt: 507.8
InChI Key: KBAFOJZCBYWKPU-XQVUROGGSA-N
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Description

S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine, an essential amino acid, and plays a crucial role in methylation reactions within the body. This compound is often utilized in scientific research due to its involvement in transmethylation processes, which are vital for the synthesis of DNA, RNA, proteins, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C. The product is then purified through various chromatographic techniques to obtain the desired compound in its chloride dihydrochloride form.

Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by large-scale purification methods such as ion-exchange chromatography and crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride undergoes various chemical reactions, including:

    Methylation: It acts as a methyl donor in transmethylation reactions.

    Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.

    Hydrolysis: It can be hydrolyzed to yield methionine and adenosine.

Common Reagents and Conditions:

    Methylation: Requires methyltransferase enzymes and substrates such as DNA, RNA, or proteins.

    Oxidation: Involves oxidizing agents like hydrogen peroxide or enzymatic oxidation.

    Hydrolysis: Typically occurs under acidic or enzymatic conditions.

Major Products Formed:

    Methylation: Produces methylated biomolecules and S-adenosyl-L-homocysteine.

    Oxidation: Yields S-adenosyl-L-homocysteine.

    Hydrolysis: Results in methionine and adenosine.

Scientific Research Applications

S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is widely used in scientific research due to its role in methylation processes. Its applications include:

    Chemistry: Used as a methyl donor in synthetic organic chemistry.

    Biology: Involved in the study of gene expression and epigenetic modifications.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis.

    Industry: Utilized in the production of pharmaceuticals and as a dietary supplement.

Mechanism of Action

The compound exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and cellular metabolism. The molecular targets include methyltransferase enzymes, which facilitate the transfer of the methyl group from S-(5’-Adenosyl)-L-methionine chloride dihydrochloride to the substrate.

Comparison with Similar Compounds

    S-adenosyl-L-homocysteine: A product of the methylation reaction involving S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.

    Methionine: The precursor amino acid for the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.

    Adenosine triphosphate (ATP): A substrate in the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.

Uniqueness: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is unique due to its dual role as a methyl donor and its involvement in various biochemical pathways. Unlike its similar compounds, it directly participates in methylation reactions, making it indispensable for studying and manipulating epigenetic modifications and other methylation-dependent processes.

Biological Activity

S-(5'-Adenosyl)-L-methionine chloride dihydrochloride (commonly referred to as SAM) is a biologically active compound that plays a crucial role in various biochemical processes. It is primarily known for its function as a methyl donor in methylation reactions, impacting proteins, lipids, and nucleic acids. This article delves into the biological activity of SAM, highlighting its mechanisms, therapeutic applications, and relevant research findings.

SAM is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyl transferase. Its primary biological role involves facilitating the transfer of methyl groups, which is vital for:

  • Gene Regulation : Methylation of DNA influences gene expression and stability.
  • Protein Modification : SAM contributes to post-translational modifications of proteins, affecting their function and interactions.
  • Lipid Metabolism : It participates in the methylation of phospholipids, impacting membrane fluidity and function.

Therapeutic Applications

SAM has been explored for various therapeutic applications, particularly in the context of:

  • Osteoarthritis : SAM supplementation has shown promise in reducing pain and improving joint function in patients with osteoarthritis.
  • Liver Health : It is utilized as a treatment for liver diseases, including alcoholic liver disease and non-alcoholic fatty liver disease.
  • Depression : Some studies suggest that SAM may have antidepressant effects comparable to traditional medications.

1. Cancer Proliferation and Bioenergetics

A study investigated the effects of SAM on colorectal cancer cell lines (HCT116). The findings indicated that low concentrations of SAM enhanced cellular bioenergetics and proliferation by stimulating cystathionine-β-synthase (CBS) activity, which leads to increased hydrogen sulfide (H₂S) production. However, prolonged exposure resulted in reduced ATP levels and cell viability, suggesting a bell-shaped dose-response relationship .

2. Neuroprotective Effects

Research has demonstrated that SAM exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies showed varying degrees of AChE inhibition by different SAM derivatives, indicating its potential as a therapeutic agent for cognitive disorders .

3. Antioxidant Activity

SAM has also been recognized for its antioxidant capabilities. It plays a role in maintaining redox balance within cells, thereby protecting against oxidative stress. This activity is particularly relevant in conditions such as liver injury, where oxidative damage is prevalent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Methylation of DNAGene regulation ,
Protein modificationPost-translational changes ,
Lipid metabolismPhospholipid methylation
Cancer cell proliferationEnhances bioenergetics via CBS activation
NeuroprotectionAChE inhibition
Antioxidant effectsRedox balance maintenance

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFOJZCBYWKPU-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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